molecular formula C15H21NO2 B12807607 2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- CAS No. 100745-36-6

2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans-

Cat. No.: B12807607
CAS No.: 100745-36-6
M. Wt: 247.33 g/mol
InChI Key: BJMSUUATNLDQQZ-AAEUAGOBSA-N
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Description

2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- is a complex organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol. This compound is part of the benzopyrano-pyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- stands out due to its unique structural features and biological activities. Similar compounds include other members of the benzopyrano-pyridine family, such as:

    2H-(1)Benzopyrano(3,4-b)pyridin-7-ol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and activities.

    Other pyridine derivatives: These compounds have a pyridine ring but may lack the benzopyrano moiety, resulting in different chemical and biological behaviors

Properties

CAS No.

100745-36-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol

InChI

InChI=1S/C15H21NO2/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3/t11-,13-/m0/s1

InChI Key

BJMSUUATNLDQQZ-AAEUAGOBSA-N

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O

Canonical SMILES

CCCN1CCCC2C1COC3=C2C=CC=C3O

Origin of Product

United States

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